3-cyano-N-(2-hydroxy-3-phenylpropyl)benzamide
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Overview
Description
3-cyano-N-(2-hydroxy-3-phenylpropyl)benzamide is an organic compound with the molecular formula C17H16N2O2 and a molecular weight of 280.33 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(2-hydroxy-3-phenylpropyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: Benzonitrile, 2-hydroxy-3-phenylpropylamine, and appropriate reagents.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch Processing: Using large reactors to carry out the reactions under controlled conditions.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and product yield.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-(2-hydroxy-3-phenylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether under reflux conditions.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids at low temperatures.
Major Products Formed
Oxidation: Formation of 3-cyano-N-(2-oxo-3-phenylpropyl)benzamide.
Reduction: Formation of 3-amino-N-(2-hydroxy-3-phenylpropyl)benzamide.
Substitution: Formation of nitro or halogenated derivatives of the benzamide core.
Scientific Research Applications
3-cyano-N-(2-hydroxy-3-phenylpropyl)benzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-cyano-N-(2-hydroxy-3-phenylpropyl)benzamide exerts its effects depends on its specific application:
Biochemical Interactions: The compound may interact with specific enzymes or receptors, modulating their activity.
Molecular Targets: Potential targets include kinases, proteases, and other regulatory proteins.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-cyano-N-(2-hydroxy-3-phenylpropyl)acetamide: Similar structure but with an acetamide group instead of a benzamide.
3-cyano-N-(2-hydroxy-3-phenylpropyl)benzoate: Similar structure but with a benzoate ester instead of a benzamide.
Uniqueness
3-cyano-N-(2-hydroxy-3-phenylpropyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzamide core, coupled with the cyano and hydroxy-phenylpropyl substituents, makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-cyano-N-(2-hydroxy-3-phenylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c18-11-14-7-4-8-15(9-14)17(21)19-12-16(20)10-13-5-2-1-3-6-13/h1-9,16,20H,10,12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUZTNZETLRQLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C2=CC=CC(=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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